4-Bromo-7-chloro-6-fluoroquinoline

Catalog No.
S2878740
CAS No.
2168053-99-2
M.F
C9H4BrClFN
M. Wt
260.49
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-7-chloro-6-fluoroquinoline

CAS Number

2168053-99-2

Product Name

4-Bromo-7-chloro-6-fluoroquinoline

IUPAC Name

4-bromo-7-chloro-6-fluoroquinoline

Molecular Formula

C9H4BrClFN

Molecular Weight

260.49

InChI

InChI=1S/C9H4BrClFN/c10-6-1-2-13-9-4-7(11)8(12)3-5(6)9/h1-4H

InChI Key

NQXYUQRBDBUOJR-UHFFFAOYSA-N

SMILES

C1=CN=C2C=C(C(=CC2=C1Br)F)Cl

solubility

not available

4-Bromo-7-chloro-6-fluoroquinoline is a heterocyclic organic compound belonging to the quinoline family, characterized by a fused bicyclic structure that includes a benzene ring and a pyridine ring. Its molecular formula is C9H5BrClF N, and it features three halogen substituents: bromine, chlorine, and fluorine, which significantly influence its chemical behavior and biological activity. The presence of these halogens can enhance the compound's lipophilicity and reactivity, making it a subject of interest in medicinal chemistry and materials science.

, including:

  • Substitution Reactions: The halogen atoms can be replaced by nucleophiles in nucleophilic substitution reactions. This property is particularly useful for synthesizing derivatives with different biological activities.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, allowing for the formation of different derivatives that may exhibit altered properties.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds, expanding its utility in organic synthesis.

The biological activity of 4-Bromo-7-chloro-6-fluoroquinoline has been explored in various studies, particularly for its potential as an antimicrobial and anticancer agent. The compound interacts with specific molecular targets, modulating enzyme activity and influencing cellular pathways. Its unique structure allows it to bind effectively to certain receptors or enzymes, leading to significant biological effects. For instance, it has shown promise in inhibiting bacterial growth and affecting cancer cell proliferation through mechanisms that involve interference with DNA synthesis and repair processes .

The synthesis of 4-Bromo-7-chloro-6-fluoroquinoline typically involves several steps:

  • Preparation of the Isoquinoline Core: This often begins with the cyclization of a precursor molecule that contains a pre-fluorinated benzene ring.
  • Halogenation: Bromination and chlorination steps are introduced to incorporate the halogen substituents at specific positions on the quinoline structure.
  • Optimization: Conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity during the synthesis process .

Industrial methods may employ larger-scale synthesis techniques that utilize advanced reaction setups to ensure high efficiency and minimal by-products.

4-Bromo-7-chloro-6-fluoroquinoline has diverse applications across various fields:

  • Medicinal Chemistry: It is investigated for its potential as a chemotherapeutic agent due to its antibacterial and anticancer properties.
  • Environmental Research: The compound is utilized in studies examining environmental pollutants and their biological impacts.
  • Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and materials, including dyes and agrochemicals.

4-Bromo-7-chloro-6-fluoroquinoline shares structural similarities with several other compounds within the quinoline family. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-6-chloro-7-fluoroquinolineSimilar halogen substitutionsDifferent positioning of halogens affects reactivity
4-Chloro-7-bromo-6-fluoroquinolineHalogens at different positionsPotential variations in biological activity
6-Bromo-4-chloro-7-fluoroquinolineDifferent arrangement of halogensMay exhibit distinct pharmacological properties

These compounds differ primarily in the positioning of their halogen substituents, which can lead to variations in their chemical properties, reactivity, and biological activities. The unique combination of bromine, chlorine, and fluorine in 4-Bromo-7-chloro-6-fluoroquinoline contributes to its distinctive profile among similar compounds.

XLogP3

3.6

Dates

Last modified: 08-17-2023

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